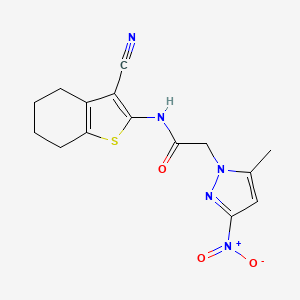![molecular formula C22H29N3O B6103906 4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6103906.png)
4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as DPBA, is a member of the benzamide family of compounds and has been shown to have a wide range of biochemical and physiological effects. In We will also list future directions for further research on this compound.
作用机制
The mechanism of action of 4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is a key signaling molecule involved in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, this compound may induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, this compound has also been shown to have anti-angiogenic effects. This means that this compound can inhibit the formation of new blood vessels, which is a key process in the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the main advantages of 4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide for lab experiments is its high purity and stability. This makes it an ideal compound for use in in vitro and in vivo studies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on 4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide. One area of interest is the development of new analogs of this compound with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a chemical compound with a wide range of potential scientific research applications. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its anti-cancer, anti-inflammatory, and analgesic effects. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound.
合成方法
The synthesis of 4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide involves the reaction of 4-nitrobenzoyl chloride with N-(2-phenylethyl)-N,N-dimethylamine in the presence of triethylamine. The resulting product is then reduced with sodium dithionite to yield this compound. This synthesis method has been optimized for high yield and purity and has been extensively used in the production of this compound for scientific research.
科学研究应用
4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide has been shown to have a wide range of scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
属性
IUPAC Name |
4-(dimethylamino)-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-24(2)21-12-10-19(11-13-21)22(26)23-20-9-6-15-25(17-20)16-14-18-7-4-3-5-8-18/h3-5,7-8,10-13,20H,6,9,14-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQIROIHNPKJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6103823.png)
![3-phenyl-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103824.png)
![N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6103826.png)
![2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B6103835.png)

![(4-chloro-2-methylphenyl){1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6103848.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide](/img/structure/B6103866.png)
![N-{3-oxo-3-[(4-pyridinylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6103876.png)
![2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine](/img/structure/B6103877.png)
![N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B6103909.png)
![2-methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6103910.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B6103916.png)
